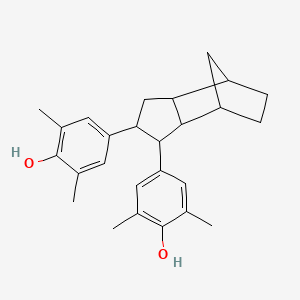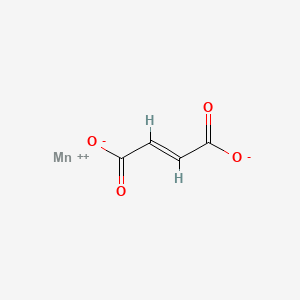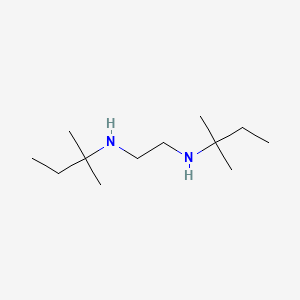
N,N'-Bis(2-methyl-2-butyl)-ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-methyl-2-butyl)-ethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two 2-methyl-2-butyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-methyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2-methyl-2-butyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-methyl-2-butyl)-ethylenediamine can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-methyl-2-butyl)-ethylenediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methyl-2-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N’-Bis(2-methyl-2-butyl)-ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N,N’-Bis(2-methyl-2-butyl)-ethylenediamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand that can form stable complexes with metal ions. In biological systems, it may interact with enzymes or proteins, affecting their activity and function. The molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-methyl-2-propyl)-ethylenediamine
- N,N’-Bis(2-ethyl-2-butyl)-ethylenediamine
- N,N’-Bis(2-methyl-2-pentyl)-ethylenediamine
Uniqueness
N,N’-Bis(2-methyl-2-butyl)-ethylenediamine is unique due to the specific steric and electronic properties imparted by the 2-methyl-2-butyl groups. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
3964-14-5 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N'-bis(2-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-7-11(3,4)13-9-10-14-12(5,6)8-2/h13-14H,7-10H2,1-6H3 |
InChI Key |
UYOJXUUSHHHEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCCNC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
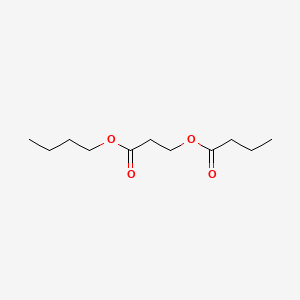
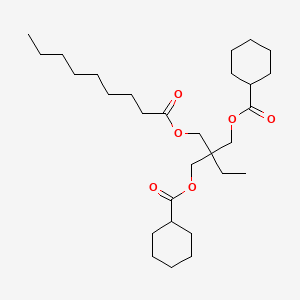

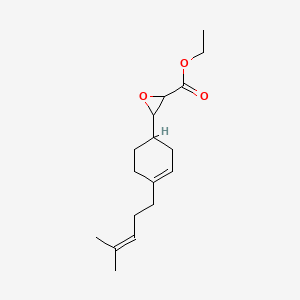




![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)

![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
